molecular formula C12H6Cl2F3N3O2 B154732 2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid CAS No. 666260-42-0

2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid

Cat. No.: B154732
CAS No.: 666260-42-0
M. Wt: 352.09 g/mol
InChI Key: PQLYFRFMBGHLNM-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid (CAS 666260-75-9), also known as GW 842166X, is a pyrimidine derivative with the molecular formula C₁₈H₁₇Cl₂F₃N₄O₂ and a molecular weight of 449.25 g/mol . It functions as a potent peripheral cannabinoid (CB2) receptor agonist, a property leveraged in preclinical studies for inflammatory and neuropathic pain management. The compound features a pyrimidine core substituted with a trifluoromethyl group at position 4, a 2,4-dichlorophenylamino moiety at position 2, and a carboxylic acid at position 5, contributing to its receptor-binding affinity and metabolic stability .

Properties

IUPAC Name

2-(2,4-dichloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2F3N3O2/c13-5-1-2-8(7(14)3-5)19-11-18-4-6(10(21)22)9(20-11)12(15,16)17/h1-4H,(H,21,22)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLYFRFMBGHLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylation of Uracil Derivatives

A widely cited approach begins with uracil-5-carboxylic acid, which undergoes trifluoromethylation using sodium trifluoromethanesulfinate (Langlois reagent, CF3_3SO2_2Na) in the presence of tert-butyl hydroperoxide (TBHP) and an iron sulfate catalyst. This reaction proceeds in aqueous media at 40–100°C, yielding 5-trifluoromethyluracil (5-TFU) with high regioselectivity. Subsequent chlorination with phosphoryl chloride (POCl3_3) converts 5-TFU into 2,4-dichloro-5-trifluoromethylpyrimidine (5-TFP), a critical intermediate.

Key Reaction Conditions:

  • Trifluoromethylation: 10 mol% FeSO4_4, 2.5 equiv. CF3_3SO2_2Na, 70°C, 12 hours.

  • Chlorination: 5-TFU in excess POCl3_3, reflux (110°C), 6 hours.

This method achieves an overall yield of 68–72% for 5-TFP, which serves as the substrate for further functionalization.

Amination and Carboxylic Acid Formation

The final steps involve substituting the 2-chloro group of 5-TFP with 2,4-dichloroaniline and hydrolyzing the ester to the carboxylic acid. In a representative procedure, 5-TFP is reacted with 2,4-dichloroaniline in tetrahydrofuran (THF) using triethylamine as a base, yielding the anilino intermediate. Subsequent hydrolysis under acidic or basic conditions (e.g., NaOH/EtOH) generates the target carboxylic acid.

Optimization Insight:

  • Amination: Selectivity for the 2-position is ensured by steric and electronic factors, with the 4-chloro group remaining intact due to lower reactivity.

  • Hydrolysis: Mild alkaline conditions (pH 10–12) prevent decarboxylation, achieving >90% conversion.

Alternative Pathways via Pyrimidine Ester Intermediates

Benzyl Ester Protection

Patent EP1539712B1 discloses a route starting with benzyl 2-chloro-4-trifluoromethylpyrimidine-5-carboxylate. The benzyl group acts as a protecting moiety for the carboxylic acid during subsequent reactions. Amination with 2,4-dichloroaniline in dimethylformamide (DMF) at 80°C affords the anilino derivative, followed by hydrogenolysis (H2_2, Pd/C) to remove the benzyl group.

Data Comparison:

StepReagents/ConditionsYield (%)
AminationDMF, 80°C, 6 hours85
DeprotectionH2_2 (1 atm), Pd/C, EtOH92

This method avoids harsh hydrolysis conditions, enhancing overall yield (78% overall).

Direct Chlorination of Carboxylic Acid Derivatives

A novel chlorination method described in US3561005A utilizes uracil-5-carboxylic acid as the starting material. Treatment with phosphorus oxychloride (POCl3_3) and phosphorus trichloride (PCl3_3) under reflux yields 2,4-dichloropyrimidine-5-carboxylic acid chloride in >90% purity. Introducing the trifluoromethyl group via radical trifluoromethylation (e.g., using CF3_3I) precedes amination, though this route faces challenges in handling gaseous reagents.

Critical Analysis of Methodologies

Efficiency and Scalability

The trifluoromethylation-chlorination-amination sequence (Path A) offers scalability but requires careful control of exothermic reactions during POCl3_3 use. In contrast, the benzyl ester pathway (Path B) is more suitable for small-scale synthesis due to hydrogenation steps but provides superior purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine Carboxylic Acid Derivatives

Pyrimidine-based analogs share structural homology with GW 842166X but differ in substituents, influencing physicochemical and pharmacological properties. Key examples include:

Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents Similarity Score
GW 842166X (666260-75-9) C₁₈H₁₇Cl₂F₃N₄O₂ 449.25 2,4-Dichlorophenylamino, CF₃, COOH Reference
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (304693-64-9) C₇H₅F₃N₂O₂ 206.12 4-Methyl, CF₃, COOH 0.69
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (720-01-4) C₈H₇F₃N₂O₂ 220.15 Ethyl ester, CF₃ 0.68
5-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-pyrimidinecarboxylic acid (676563-55-6) C₁₇H₉Cl₃N₂O₂ 379.62 4-(2,4-Dichlorophenyl), 5-(4-chlorophenyl) N/A
  • Key Findings: Trifluoromethyl (CF₃) groups enhance metabolic stability and lipophilicity, as seen in GW 842166X and its analogs . Chlorophenyl substitutions (e.g., CAS 676563-55-6) increase molecular weight and halogen bonding capacity, which may enhance target binding but reduce solubility .

Sulfur-Containing Analogs

4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid (CAS 477854-70-9) replaces the amino group with a sulfanyl (-S-) linker .

  • Molecular Weight : 377.25 g/mol (vs. 449.25 for GW 842166X).

Pyridine Derivatives

2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid (CAS N/A) shares a trifluoromethylphenyl group and carboxylic acid but uses a pyridine core instead of pyrimidine .

  • Molecular Weight : 301.65 g/mol.

Salt and Ester Forms

While GW 842166X itself is a free acid, related compounds (e.g., diclofenac salts in ) demonstrate that salt formation (e.g., with ethanolamine or diethanolamine) can enhance aqueous solubility and bioavailability . For example:

  • Tris(2-hydroxyethyl)ammonium salts of diclofenac show improved crystallinity and dissolution rates compared to free acids .

Pharmacological and Metabolic Considerations

  • Metabolic Stability : GW 842166X’s trifluoromethyl group and pyrimidine core resist oxidative metabolism, unlike ester-containing analogs (e.g., aceclofenac in ), which undergo rapid hydrolysis in rodents but slower conversion in humans .
  • Species Variability : Hepatic esterase activity varies significantly across species, as shown by aceclofenac’s conversion to diclofenac in rats (Vₘₐₓ = 2113 pmol/min/mg protein) vs. humans (Vₘₐₓ = 27 pmol/min/mg protein) . This underscores the importance of substituent choice in avoiding interspecies metabolic discrepancies.

Biological Activity

2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid is a synthetic compound with potential applications in pharmaceuticals, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H7Cl2F3N2O2
  • Molecular Weight : 296.08 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the dichlorophenyl and trifluoromethyl groups enhances its lipophilicity and potential binding affinity to target proteins.

  • Enzyme Inhibition : Studies have suggested that this compound may act as an inhibitor of certain kinases involved in cancer cell proliferation.
  • Receptor Modulation : It may also modulate the activity of G-protein coupled receptors (GPCRs), influencing various signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.2
A549 (Lung)3.8
HeLa (Cervical)4.5

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in preclinical models. It appears to reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.

ModelEffect ObservedReference
Carrageenan-induced paw edemaReduction in edema by 40%
LPS-stimulated macrophagesDecreased TNF-alpha levels by 50%

Case Studies

  • Case Study on Cancer Treatment :
    A study conducted on mice with induced tumors showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells.
  • Clinical Trials :
    Preliminary clinical trials have been initiated to evaluate the safety and efficacy of this compound in humans suffering from advanced solid tumors. Early results indicate manageable side effects and promising efficacy rates.

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